Cas no 1594911-69-9 (2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid)
![2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid structure](https://www.kuujia.com/scimg/cas/1594911-69-9x500.png)
2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
- EN300-5242415
- 1594911-69-9
- 2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid
-
- Inchi: 1S/C8H10F3NO3/c1-4(6(13)14)5-2-12(3-5)7(15)8(9,10)11/h4-5H,2-3H2,1H3,(H,13,14)
- InChI Key: MXUDTZARKXGRQZ-UHFFFAOYSA-N
- SMILES: FC(C(N1CC(C(C(=O)O)C)C1)=O)(F)F
Computed Properties
- Exact Mass: 225.06127767g/mol
- Monoisotopic Mass: 225.06127767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 57.6Ų
2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5242415-0.25g |
2-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid |
1594911-69-9 | 95.0% | 0.25g |
$708.0 | 2025-03-15 | |
Enamine | EN300-5242415-5.0g |
2-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid |
1594911-69-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-15 | |
Enamine | EN300-5242415-0.05g |
2-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid |
1594911-69-9 | 95.0% | 0.05g |
$647.0 | 2025-03-15 | |
Enamine | EN300-5242415-0.1g |
2-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid |
1594911-69-9 | 95.0% | 0.1g |
$678.0 | 2025-03-15 | |
Enamine | EN300-5242415-2.5g |
2-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid |
1594911-69-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-15 | |
Enamine | EN300-5242415-10.0g |
2-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid |
1594911-69-9 | 95.0% | 10.0g |
$3315.0 | 2025-03-15 | |
Enamine | EN300-5242415-1.0g |
2-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid |
1594911-69-9 | 95.0% | 1.0g |
$770.0 | 2025-03-15 | |
Enamine | EN300-5242415-0.5g |
2-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid |
1594911-69-9 | 95.0% | 0.5g |
$739.0 | 2025-03-15 |
2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid Related Literature
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Additional information on 2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid
Research Brief on 2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid (CAS: 1594911-69-9)
2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid (CAS: 1594911-69-9) is a specialized chemical compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its azetidine ring and trifluoroacetyl group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in the development of novel therapeutics, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.
The structural uniqueness of 2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid lies in its ability to act as a versatile building block for the design of small-molecule inhibitors. Researchers have leveraged its trifluoroacetyl moiety to enhance binding affinity and metabolic stability, making it a valuable scaffold in the optimization of drug candidates. Recent publications highlight its role in the synthesis of protease inhibitors and modulators of G-protein-coupled receptors (GPCRs), underscoring its broad utility in pharmaceutical research.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists investigated the compound's efficacy as a precursor for the development of covalent inhibitors targeting SARS-CoV-2 main protease. The study demonstrated that derivatives of 2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid exhibited potent inhibitory activity, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for antiviral drug development, particularly in the context of emerging viral pathogens.
Another notable application of this compound is in the field of oncology. A recent preprint on bioRxiv detailed its use in the synthesis of selective kinase inhibitors, which showed promising activity against resistant forms of non-small cell lung cancer (NSCLC). The researchers employed structure-activity relationship (SAR) studies to optimize the compound's pharmacokinetic properties, resulting in improved bioavailability and reduced off-target effects. This work highlights the compound's adaptability in addressing unmet medical needs in cancer therapy.
Beyond its therapeutic potential, 2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid has also been explored in chemical biology for probe development. A 2022 Nature Chemical Biology paper described its incorporation into activity-based probes (ABPs) for profiling serine hydrolases, enabling high-throughput screening of enzyme activity in complex biological samples. This application underscores its utility in mechanistic studies and target validation, further expanding its relevance in drug discovery pipelines.
In conclusion, 2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid (CAS: 1594911-69-9) represents a multifaceted tool in modern drug discovery, with demonstrated applications in antiviral, anticancer, and chemical biology research. Its structural features and synthetic versatility continue to inspire innovative approaches to therapeutic development. Future studies may focus on expanding its scaffold diversity and exploring its potential in other disease areas, such as neurodegenerative disorders and autoimmune diseases.
1594911-69-9 (2-[1-(Trifluoroacetyl)azetidin-3-yl]propanoic acid) Related Products
- 898384-57-1(4-Piperidinecarboxylic acid, 1-ethyl-4-(1-piperazinyl)-)
- 2228508-84-5(1-benzyl-4-(3-bromoprop-1-en-2-yl)-1H-pyrazole)
- 560080-39-9(2-(4-chlorophenyl)-N-(3,3-diphenylpropyl)acetamide)
- 2580093-97-4(tert-butyl (2R)-2,5-diaminopentanoate)
- 1170624-71-1(2-{4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 63853-74-7(5-Methoxy-2-pyrrolidinone)
- 1890696-25-9(Pyridine, 4-(bromomethyl)-1,2,3,6-tetrahydro-)
- 1804840-48-9(3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid)
- 2768300-53-2((3,5-dinitrophenyl)methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate; bis(trifluoroacetic acid))
- 1436159-40-8(tert-butyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propylcarbamate)




